2-(Furan-2-ylmethyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-ylmethyl)cyclopentan-1-ol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol This compound features a cyclopentane ring substituted with a furan-2-ylmethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with furan-2-carbaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions . The reaction proceeds through the formation of an intermediate alcohol, which is then reduced to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(Furan-2-ylmethyl)cyclopentanone.
Reduction: Formation of 2-(Tetrahydrofuran-2-ylmethyl)cyclopentan-1-ol.
Substitution: Formation of 2-(Furan-2-ylmethyl)cyclopentyl halides or amines.
Scientific Research Applications
2-(Furan-2-ylmethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethyl)cyclopentan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions may modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-ylmethyl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(Tetrahydrofuran-2-ylmethyl)cyclopentan-1-ol: Similar structure but with a hydrogenated furan ring.
2-(Furan-2-ylmethyl)cyclopentyl halides: Similar structure but with halogen substituents instead of a hydroxyl group.
Uniqueness
2-(Furan-2-ylmethyl)cyclopentan-1-ol is unique due to the presence of both a furan ring and a cyclopentane ring with a hydroxyl group.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H14O2/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6,8,10-11H,1,3,5,7H2 |
InChI Key |
YDCBNXXNLYPBLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.